molecular formula C49H74O6 B14271504 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene CAS No. 138398-87-5

2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene

Katalognummer: B14271504
CAS-Nummer: 138398-87-5
Molekulargewicht: 759.1 g/mol
InChI-Schlüssel: WDTHSAILIYOEKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene is a complex organic compound known for its unique liquid crystalline properties This compound belongs to the class of discotic liquid crystals, which are characterized by their disc-shaped molecular structure

Vorbereitungsmethoden

The synthesis of 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene typically involves multiple steps. One common synthetic route includes the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the intermediate 3,3′,4,4′-tetrakis(hexyloxy)biphenyl. This intermediate is then further reacted to produce the final compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene exerts its effects is primarily through its ability to form columnar liquid crystalline phases. These phases are stabilized by complementary polytopic interactions, which involve the alignment of the disc-shaped molecules into ordered columns. This molecular arrangement facilitates efficient charge transport and photoconductivity, making it valuable for optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene include:

Eigenschaften

CAS-Nummer

138398-87-5

Molekularformel

C49H74O6

Molekulargewicht

759.1 g/mol

IUPAC-Name

2-hexan-2-yloxy-3,6,7,10,11-pentapentoxytriphenylene

InChI

InChI=1S/C49H74O6/c1-8-14-20-26-50-44-31-38-39-32-45(51-27-21-15-9-2)47(53-29-23-17-11-4)34-41(39)43-36-49(55-37(7)25-19-13-6)48(54-30-24-18-12-5)35-42(43)40(38)33-46(44)52-28-22-16-10-3/h31-37H,8-30H2,1-7H3

InChI-Schlüssel

WDTHSAILIYOEKC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OC(C)CCCC)OCCCCC)OCCCCC)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.